molecular formula C22H33NO3 B2529767 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid CAS No. 866137-25-9

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid

Cat. No.: B2529767
CAS No.: 866137-25-9
M. Wt: 359.51
InChI Key: YOEZYHKJHIIKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has a molecular formula of C22H33NO3 and a molecular weight of 359.51.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(4-pentylcyclohexyl)aniline, is synthesized through the reaction of 4-pentylcyclohexanone with aniline under acidic conditions.

    Condensation Reaction: The aniline derivative is then subjected to a condensation reaction with glutaric anhydride to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways related to inflammation and cell proliferation. It may act on enzymes and receptors involved in these processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-[4-(4-butylcyclohexyl)anilino]pentanoic acid
  • 5-Oxo-5-[4-(4-hexylcyclohexyl)anilino]pentanoic acid

Uniqueness

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentylcyclohexyl group provides a balance of hydrophobicity and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

5-oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-3-4-6-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)7-5-8-22(25)26/h13-18H,2-12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEZYHKJHIIKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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